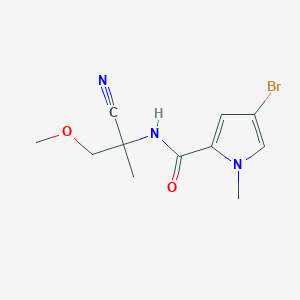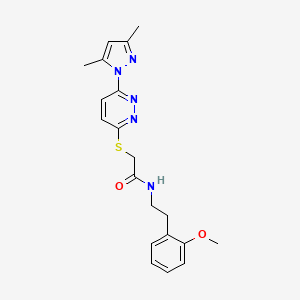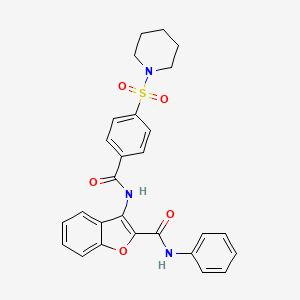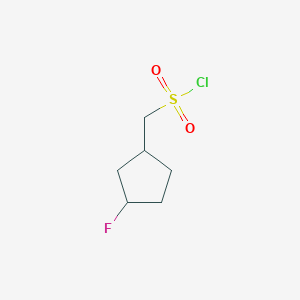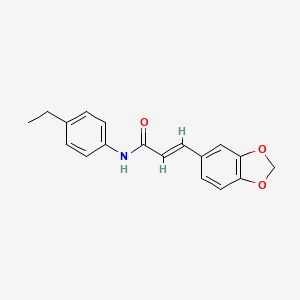![molecular formula C24H30N2O B2842807 1-(3-Benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)-4-phenylbutan-1-one CAS No. 1421469-26-2](/img/structure/B2842807.png)
1-(3-Benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)-4-phenylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-Benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)-4-phenylbutan-1-one” is a chemical compound that belongs to the class of organic compounds known as azabicyclo[3.3.1]nonanes . It contains a bicyclo[3.3.1]nonane ring system, which is a nine-membered bicyclic structure that consists of a three-membered ring fused to a six-membered ring .
Synthesis Analysis
The synthesis of such compounds involves various chemical reactions. For instance, the catalytic hydrogenation of 3-benzyl- and 3-tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel can yield the corresponding 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines .Molecular Structure Analysis
The molecular structure of this compound is influenced by its unsaturation. The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues . The hydrogen bonds in the starting bicyclononane diene diol rac - 1, and the weaker hydrogen bonds in the dienone rac - 2, and the bromo and nitrile derivatives, rac - 3, rac - 4 and (+)- 4, respectively, were found significant for the overall structure .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research in the field of diazabicyclo[3.3.1]nonan derivatives, including 1-(3-Benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)-4-phenylbutan-1-one, focuses on the synthesis, structure, and biological activities of these compounds. Novel derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one have been synthesized to explore their potential biological activity and toxicity. These studies involve complex synthesis methods to develop compounds that could be used in the targeted design and identification of systems for pharmacological applications (Malmakova et al., 2021).
Antitumor Properties
Exploration into the antitumor properties of diazabicyclo[3.3.1]nonane derivatives has led to the synthesis of compounds with significant potential. By synthesizing 3,7-diazabicyclo[3.3.1]nonanes and related structures, researchers aim to discover new treatments for cancer. These efforts have yielded compounds that exhibit antitumor activity in laboratory tests, indicating their potential for further development into therapeutic agents (Arutyunyan et al., 1995).
Structural and Conformational Insights
Studies on the structural and conformational aspects of diazabicyclononanes provide critical insights into the physical and chemical properties of these compounds. Investigations using spectroscopic methods such as NMR, IR, and Raman spectroscopy, along with X-ray diffraction, help in understanding the molecular structure and the effects of different substitutions on the compound's behavior. This knowledge is essential for designing compounds with desired biological activities (Gálvez et al., 1985).
Opioid Receptor Affinity and Cytotoxic Activity
Research on 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives also explores their interaction with opioid receptors and their potential cytotoxic activities against cancer cell lines. By synthesizing stereoisomeric alcohols and methyl ethers from these compounds, scientists investigate their affinity for sigma receptors and their ability to inhibit cell growth. These studies provide a foundation for developing new therapeutic agents targeting specific receptors involved in pain management and cancer treatment (Geiger et al., 2007).
Eigenschaften
IUPAC Name |
1-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O/c27-24(16-7-13-20-9-3-1-4-10-20)26-22-14-8-15-23(26)19-25(18-22)17-21-11-5-2-6-12-21/h1-6,9-12,22-23H,7-8,13-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDYGSTYSBIMMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC(C1)N2C(=O)CCCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)-4-phenylbutan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2842725.png)

![4-[(3-Bromobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2842727.png)
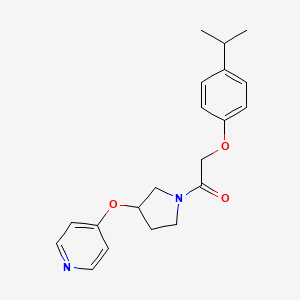
![(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2842729.png)
![2-Methoxy-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B2842731.png)
![N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2842734.png)
![(1S,5S)-6,6-Dimethyl-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2842735.png)
